REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].[H][H].[Cl-].[NH4+].CN(C)[CH:22]=[O:23]>>[CH3:5][O:7][C:8]1([O:23][CH3:22])[CH2:10][C:4]([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])([C:3]([O:12][CH:13]([CH3:15])[CH3:14])=[O:11])[CH2:9]1 |f:0.1,4.5|
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Name
|
|
Quantity
|
96.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
363.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC(C)C)(=O)OC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 70° C
|
Type
|
ADDITION
|
Details
|
was then introduced in one portion
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl tert-butyl ether (300 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuo (oil pump)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.7 g | |
YIELD: PERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |